molecular formula C16H14F3NO2 B5706123 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine

2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B5706123
M. Wt: 309.28 g/mol
InChI Key: RNRPEPBETPREFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine, also known as TFP, is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the pyridine family and has a molecular formula of C17H15F3NO2.

Mechanism of Action

The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine involves its ability to bind to specific enzymes and inhibit their activity. For example, 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration at the synapse. This results in enhanced cholinergic neurotransmission, which has been implicated in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter levels, and anti-inflammatory and anticancer properties. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may also have off-target effects, which can complicate the interpretation of results. Additionally, the use of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may be limited by its solubility and stability, which can affect its bioavailability and potency.

Future Directions

There are several future directions for the study of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine in scientific research. One potential area of investigation is the development of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may also have applications in the development of new anti-inflammatory and anticancer drugs. Further studies are needed to fully understand the biochemical and physiological effects of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine involves a multi-step process that starts with the reaction between 2-methoxyphenol and allyl bromide to form 4-allyl-2-methoxyphenol. This intermediate is then reacted with 2-chloro-5-trifluoromethylpyridine to form 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine. The synthesis of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been optimized to produce high yields and purity.

Scientific Research Applications

2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential anti-inflammatory and anticancer properties.

properties

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-3-4-11-5-7-13(14(9-11)21-2)22-15-8-6-12(10-20-15)16(17,18)19/h3,5-10H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRPEPBETPREFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-4-prop-2-enylphenoxy)-5-(trifluoromethyl)pyridine

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